Asperosid
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Overview
Description
Asperosid is a naturally occurring compound found in certain plant species. It is a type of glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound is known for its potential therapeutic properties and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Asperosid typically involves the extraction from plant sources. The process begins with the collection of plant material, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction using solvents like methanol or ethanol. The extract is concentrated and purified using techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the extraction and purification processes. This involves using larger quantities of plant material and more efficient extraction methods. Advanced techniques like high-performance liquid chromatography (HPLC) can be employed for purification to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Asperosid undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to yield its constituent sugar and aglycone parts.
Oxidation: It can undergo oxidation reactions to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products:
Hydrolysis: Yields sugar and aglycone.
Oxidation: Produces oxidized derivatives.
Reduction: Forms reduced derivatives.
Scientific Research Applications
Asperosid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bonds and their reactivity.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Asperosid involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, influencing signal transduction pathways, and interacting with cellular receptors. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Asperosid can be compared with other glycosides such as:
Salicin: Found in willow bark, known for its analgesic properties.
Rutin: A flavonoid glycoside with antioxidant and anti-inflammatory effects.
Quercitrin: Another flavonoid glycoside with similar therapeutic properties.
Uniqueness: What sets this compound apart is its specific molecular structure and the unique combination of sugar and aglycone parts, which contribute to its distinct biological activities and potential therapeutic benefits.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(6R,7S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H94O26/c1-21(20-73-50-42(67)40(65)37(62)32(18-58)78-50)10-15-57(72)22(2)34-31(83-57)17-30-28-9-8-26-16-27(11-13-55(26,6)29(28)12-14-56(30,34)7)77-54-49(82-52-44(69)39(64)36(61)24(4)75-52)46(71)48(33(19-59)79-54)81-53-45(70)41(66)47(25(5)76-53)80-51-43(68)38(63)35(60)23(3)74-51/h8,21-25,27-54,58-72H,9-20H2,1-7H3/t21?,22-,23-,24-,25-,27?,28?,29?,30?,31?,32+,33+,34?,35-,36-,37+,38+,39+,40-,41-,42+,43+,44+,45+,46-,47-,48+,49+,50+,51-,52-,53-,54+,55?,56?,57+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKROSUJLZTZDS-IOLWVCCESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8[C@@H]([C@](O9)(CCC(C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)C)CO)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H94O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1195.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53093-47-3 |
Source
|
Record name | Dichotomin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053093473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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